Ethyl 2,6-dichloropyrimidine-4-carboxylate
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Overview
Description
Ethyl 2,6-dichloropyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,6-dichloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 2,6-dichloropyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,6-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2,6-dichloropyrimidine-4-carboxylic acid.
Oxidation: Oxidized pyrimidine derivatives.
Scientific Research Applications
Ethyl 2,6-dichloropyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of antiviral, antibacterial, and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Ethyl 2,6-dichloropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 4.
2,6-Dichloropyrimidine: Lacks the ester group, making it less reactive in certain synthetic applications.
Uniqueness: this compound is unique due to its specific ester group, which allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2,6-dichloropyrimidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)4-3-5(8)11-7(9)10-4/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGMTVJJQHIMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537455 |
Source
|
Record name | Ethyl 2,6-dichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18127-43-0 |
Source
|
Record name | Ethyl 2,6-dichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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